5-Ethyl-3-methylheptane-2,4-diol
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Overview
Description
5-Ethyl-3-methylheptane-2,4-diol is an organic compound with the molecular formula C10H22O2. It is a branched diol, meaning it contains two hydroxyl (-OH) groups attached to a branched hydrocarbon chain. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylheptane-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyl-3-methylheptane.
Hydroxylation: The introduction of hydroxyl groups can be achieved through hydroxylation reactions. Common reagents for hydroxylation include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methylheptane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, PBr3, pyridine as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
5-Ethyl-3-methylheptane-2,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methylheptane-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-methylheptane
- 3-Ethyl-2-methylheptane
- 5-Ethyl-5-methylheptan-1-ol
- 3-Methylheptane
- 2-Methylheptane
- 4-Methylheptane
Uniqueness
5-Ethyl-3-methylheptane-2,4-diol is unique due to the presence of two hydroxyl groups on a branched hydrocarbon chain, which imparts distinct chemical and physical properties compared to its analogs. This structural feature makes it valuable in various synthetic and research applications.
Properties
CAS No. |
7748-39-2 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
5-ethyl-3-methylheptane-2,4-diol |
InChI |
InChI=1S/C10H22O2/c1-5-9(6-2)10(12)7(3)8(4)11/h7-12H,5-6H2,1-4H3 |
InChI Key |
KIVFFJJOSJSITG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(C)C(C)O)O |
Origin of Product |
United States |
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